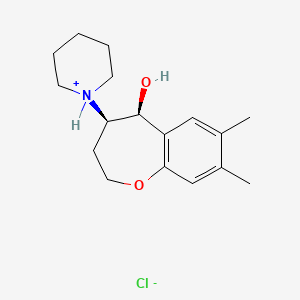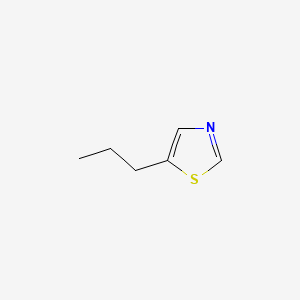
5-Propylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propylthiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, including antiviral, antifungal, and insecticidal properties . The unique structure of this compound makes it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Propylthiazole can be synthesized through several methods. One common approach involves the reaction of α-bromo-1-(4-hydroxyphenyl)-1-pentone with thiourea in ethanol. The mixture is refluxed for three hours, followed by evaporation of the excess solvent to yield a yellow solid, which is then recrystallized from ethanol . This method provides a yield of approximately 71.3%, with a melting point of 165–166°C.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5-Propylthiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Aplicaciones Científicas De Investigación
5-Propylthiazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Propylthiazole involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity, allowing it to form stable complexes with enzymes and other proteins. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
4-Butyl-5-propylthiazole: Another thiazole derivative with similar structural features.
2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole: Known for its biological activities and used in various research applications.
Uniqueness: 5-Propylthiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with biological molecules makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
52414-82-1 |
|---|---|
Fórmula molecular |
C6H9NS |
Peso molecular |
127.21 g/mol |
Nombre IUPAC |
5-propyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NS/c1-2-3-6-4-7-5-8-6/h4-5H,2-3H2,1H3 |
Clave InChI |
RGPMCMYHWAEMSM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CN=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


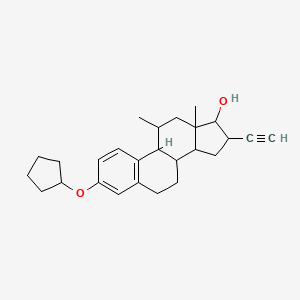
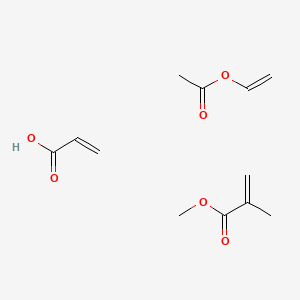
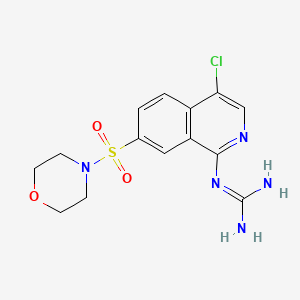
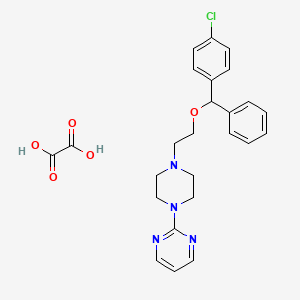
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B15344403.png)

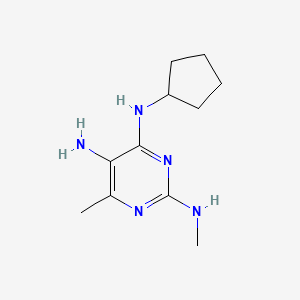

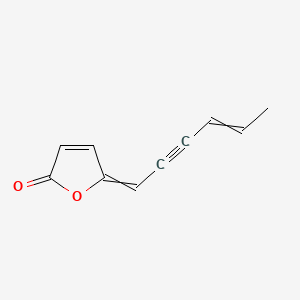

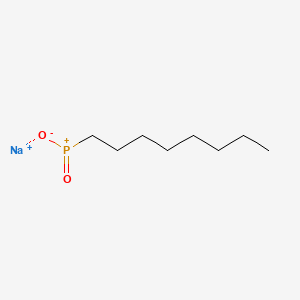
![[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344452.png)

